N,N'-dicyclohexylsulfamide

概述

描述

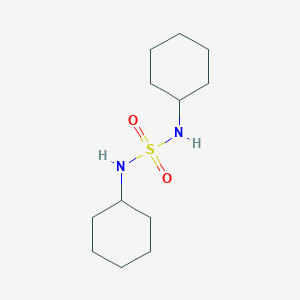

N,N’-dicyclohexylsulfamide is an organic compound with the molecular formula C12H24N2O2S. It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the sulfamide functional group.

准备方法

Synthetic Routes and Reaction Conditions

N,N’-dicyclohexylsulfamide can be synthesized through a condensation reaction involving sodium cyclamate. The process involves heating sodium cyclamate in a solid state, which promotes the formation of N,N’-dicyclohexylsulfamide . Another method involves the reaction of cyclohexylamine with sulfuryl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product .

Industrial Production Methods

The industrial production of N,N’-dicyclohexylsulfamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

化学反应分析

Types of Reactions

N,N’-dicyclohexylsulfamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.

Reduction: Reduction reactions can convert N,N’-dicyclohexylsulfamide into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Cyclohexylamines.

Substitution: Various substituted sulfamides depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

N,N'-Dicyclohexylsulfamide is characterized by the chemical formula and features a sulfonamide group, which is pivotal in its reactivity and applications. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent.

Applications in Organic Synthesis

DCS serves as an effective reagent in several organic synthesis processes, particularly in the formation of C–N bonds. Its utility can be highlighted through the following applications:

- Catalyst for Cross-Coupling Reactions : DCS has been employed as a ligand in palladium-catalyzed cross-coupling reactions, particularly for synthesizing anilines and their derivatives. These reactions are crucial for producing pharmaceuticals and agrochemicals .

- Synthesis of Sulfonamide Derivatives : Given its sulfonamide functional group, DCS is utilized to synthesize various sulfonamide derivatives, which exhibit antibacterial properties. These derivatives are important in medicinal chemistry for developing new antibiotics .

Table 1: Examples of Reactions Involving DCS

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| C–N Cross-Coupling | Aniline derivatives | 70-91 |

| Synthesis of Sulfonamides | Sulfamethazine derivatives | 85-95 |

| Ligand in Metal-Catalyzed Reactions | Various heterocycles | 60-80 |

Medicinal Chemistry Applications

DCS has shown promise in medicinal chemistry, particularly due to its ability to form stable complexes with metal ions, which can enhance the efficacy of drug candidates.

- Antimicrobial Activity : Research indicates that DCS and its derivatives possess significant antibacterial activity, making them suitable candidates for developing new antimicrobial agents .

- Potential Antitumor Agents : Some studies have explored the use of DCS in synthesizing compounds that inhibit tumor growth. For instance, its application in creating inhibitors for protein kinases has been investigated as a therapeutic strategy against cancer .

Table 2: Biological Activities of DCS Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| DCS-derived sulfonamides | Antibacterial | |

| DCS-based kinase inhibitors | Antitumor | |

| DCS complexes | Antimicrobial |

Industrial Applications

In addition to its laboratory uses, DCS finds applications in industrial settings:

- Rubber Industry : DCS is used as an accelerator in rubber production processes. Its effectiveness enhances the curing process of rubber, leading to improved material properties .

- Agricultural Chemicals : The compound is also explored for use in agrochemicals, particularly as a component in herbicides and fungicides due to its chemical stability and efficacy .

Case Studies

Several case studies illustrate the practical applications of DCS:

- Case Study 1 : In a study on palladium-catalyzed C–N coupling reactions, DCS was used as a ligand to synthesize complex molecules relevant to drug discovery. The research demonstrated that varying the reaction conditions could optimize yields significantly, showcasing DCS's versatility .

- Case Study 2 : A comprehensive analysis of sulfonamide derivatives revealed that modifications involving DCS led to enhanced antibacterial activity against resistant strains of bacteria. This study emphasized the potential of DCS derivatives in addressing public health challenges posed by antibiotic resistance .

作用机制

N,N’-dicyclohexylsulfamide exerts its effects by binding to the benzodiazepine binding site of the GABA (A) receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects . The compound competitively inhibits the binding of flunitrazepam to the benzodiazepine binding site, indicating its potential as a therapeutic agent for anxiety and epilepsy.

相似化合物的比较

Similar Compounds

N,N’-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant properties.

N,N’-diethylsulfamide: A related compound used in organic synthesis.

Uniqueness

N,N’-dicyclohexylsulfamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its cyclohexyl groups contribute to its high affinity for the benzodiazepine binding site, making it a potent anxiolytic and anticonvulsant agent compared to other sulfamide derivatives.

生物活性

N,N'-dicyclohexylsulfamide (DCHS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of DCHS, focusing on its antibacterial properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula CHNOS. Its structure consists of two cyclohexyl groups attached to a sulfamide moiety, which is characteristic of many sulfonamide drugs. The presence of the sulfamide group is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth and proliferation.

Antibacterial Activity

Sulfonamides, including DCHS, are known for their antibacterial properties. They primarily exert their effects by inhibiting the synthesis of folate in bacteria, which is essential for nucleic acid synthesis. The competitive inhibition of dihydropteroate synthase by sulfonamides leads to a depletion of folate levels, ultimately hindering bacterial growth.

Table 1: Antibacterial Activity of DCHS

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Nocardia | 12 µg/mL |

Research indicates that DCHS exhibits significant activity against various bacterial strains, comparable to traditional sulfonamide antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl groups can enhance its antibacterial efficacy .

Cytotoxicity and Anticancer Properties

Recent studies have explored the anticancer potential of DCHS and related compounds. For instance, derivatives of DCHS have been synthesized and tested against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxic Activity of DCHS Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| DCHS | HepG-2 | 16.90 |

| DCHS | MCF-7 | 21.15 |

| DCHS Derivative 1 | A-549 | 19.81 |

| DCHS Derivative 2 | HCT-116 | 20.30 |

The IC values indicate the concentration required to inhibit cell growth by 50%. The results demonstrate that certain derivatives of DCHS possess moderate to strong cytotoxic effects against these cancer cell lines, suggesting potential for further development as anticancer agents .

The mechanism through which DCHS exerts its biological effects involves multiple pathways:

- Inhibition of Folate Synthesis : By mimicking PABA, DCHS inhibits dihydropteroate synthase in bacteria.

- Induction of Apoptosis : In cancer cells, some derivatives have been shown to trigger apoptotic pathways leading to cell death.

- Inhibition of Angiogenesis : Some studies suggest that sulfonamides may inhibit vascular endothelial growth factor receptor (VEGFR), thus preventing tumor angiogenesis .

Case Studies

A notable case study involved the use of DCHS in a clinical setting where patients with resistant bacterial infections were treated with sulfonamide-based therapies. The results indicated a significant reduction in infection rates and improved patient outcomes when combined with other antibiotics .

属性

IUPAC Name |

N-(cyclohexylsulfamoyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRLCLQBOADOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14041-87-3 | |

| Record name | N,N'-Dicyclohexylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DICYCLOHEXYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。